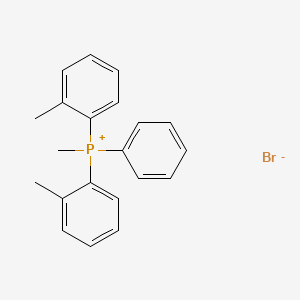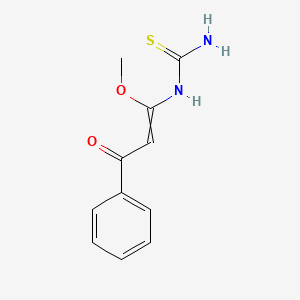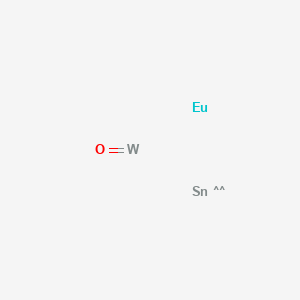
Nonadeca-10,13-dien-7-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadeca-10,13-dien-7-YN-2-one is a chemical compound known for its unique structure and properties. It is a ketone with 19 carbon atoms and features both double and triple bonds, making it an interesting subject for chemical research. This compound has been identified as a trail-following pheromone in certain termite species, specifically Glossotermes oculatus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonadeca-10,13-dien-7-YN-2-one typically involves a series of organic reactions. One common method includes the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired compound. The process may involve steps such as:
Alkyne Addition: Adding an alkyne to an alkene under controlled conditions.
Hydrogenation: Partial hydrogenation to achieve the desired level of saturation.
Oxidation: Using oxidizing agents to introduce the ketone functional group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadeca-10,13-dien-7-YN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
Nonadeca-10,13-dien-7-YN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of ketones with multiple unsaturated bonds.
Biology: The compound’s role as a trail-following pheromone in termites makes it valuable for studying insect behavior and communication.
Medicine: Research into its potential biological activities and interactions with biological molecules is ongoing.
Industry: It may be used in the development of pest control strategies, leveraging its pheromone properties to manage termite populations
Wirkmechanismus
The mechanism by which Nonadeca-10,13-dien-7-YN-2-one exerts its effects involves its interaction with specific receptors in the target organisms. In termites, the compound is detected by chemoreceptors, triggering trail-following behavior. The molecular targets include olfactory receptors that are sensitive to the unique structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecatrienol: Another trail-following pheromone found in termites, but with a different structure and fewer carbon atoms.
Neocembrene: A diterpene also used by termites for communication.
Uniqueness
Nonadeca-10,13-dien-7-YN-2-one is unique due to its combination of double and triple bonds, as well as its specific role in termite communication. Unlike other pheromones, it has a distinct structure that makes it highly specific to certain termite species .
Eigenschaften
CAS-Nummer |
61481-32-1 |
|---|---|
Molekularformel |
C19H30O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
nonadeca-10,13-dien-7-yn-2-one |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h7-8,10-11H,3-6,9,12,15-18H2,1-2H3 |
InChI-Schlüssel |
XBRMLTSEMQMWHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC#CCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)


![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

![Acetamide, N-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-](/img/structure/B14585197.png)





